molecular formula C19H19NO3 B15104658 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B15104658
M. Wt: 309.4 g/mol
InChI Key: AJSFHPUVFWQVQR-UHFFFAOYSA-N
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Description

The compound 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide features a benzofuran core substituted with methyl groups at positions 5 and 6, linked via an acetamide bridge to a 2-methoxyphenyl group. The benzofuran moiety is known for its electron-rich aromatic system, which may enhance binding affinity to biological targets, while the 2-methoxyphenyl group introduces polarity and conformational rigidity .

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H19NO3/c1-12-8-15-14(11-23-18(15)9-13(12)2)10-19(21)20-16-6-4-5-7-17(16)22-3/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

AJSFHPUVFWQVQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2CC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Biological Activity

The compound 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is a member of the benzofuran family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound shows potential in scavenging free radicals, which can mitigate oxidative stress-related damage.
  • Neuroprotective Effects : It may influence pathways involved in neurodegenerative diseases, particularly through modulation of neurotransmitter systems.

Pharmacological Studies

Recent research has demonstrated several pharmacological effects:

  • Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation in various models, potentially through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Properties : Preliminary tests indicate activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
NeuroprotectiveModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against bacterial strains

Neuroprotective Effects

A study focused on the neuroprotective effects of similar benzofuran derivatives highlighted the potential for this compound to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated significant reductions in cell death rates when treated with this compound compared to controls.

Antimicrobial Activity

In vitro assays demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases.

Antioxidant Capacity

The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results showed that the compound effectively reduced oxidative stress markers in cellular models, supporting its role as an antioxidant agent.

Comparison with Similar Compounds

Critical Analysis and Limitations

  • Data Gaps : Direct experimental data (e.g., solubility, bioactivity) for the target compound is absent, necessitating reliance on structural analogs.
  • Synthesis Challenges : While microwave-assisted synthesis improved yields for benzothiazole derivatives (54% ), the target compound’s preparation may require optimization due to steric effects from dimethyl groups.
  • Substituent Trade-offs : Methoxy groups enhance polarity but may reduce metabolic stability compared to methyl or trifluoromethyl substituents.

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